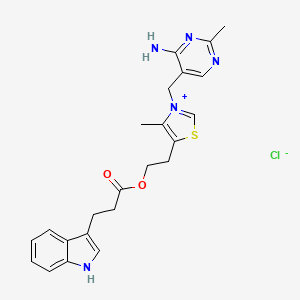
Thiamine indole-3-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiamine indole-3-propionate, also known as this compound, is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Health
Thiamine indole-3-propionate has been linked to metabolic health, primarily through its role in gut microbiota interactions. Research indicates that indole-3-propionic acid can enhance insulin sensitivity, regulate blood glucose levels, and inhibit liver lipid synthesis, making it a promising candidate for managing metabolic disorders such as obesity and type 2 diabetes mellitus .
Table 1: Effects of this compound on Metabolic Health
| Parameter | Effect | Reference |
|---|---|---|
| Insulin Sensitivity | Increased | |
| Blood Glucose Levels | Decreased | |
| Liver Lipid Synthesis | Inhibition | |
| Intestinal Barrier Function | Enhanced |
Neuroprotection
Thiamine is known for its neuroprotective properties. The combination with indole-3-propionic acid may enhance these effects, potentially offering therapeutic benefits in neurodegenerative diseases. Studies suggest that thiamine can mitigate oxidative stress and improve cognitive function, which could be amplified by the presence of indole derivatives .
Case Study: Neuroprotective Effects
A study involving animal models demonstrated that thiamine supplementation improved cognitive functions in subjects exposed to neurotoxic agents. The addition of indole-3-propionic acid showed synergistic effects, further enhancing cognitive performance and reducing markers of oxidative stress .
Stress Tolerance in Plants
This compound has shown promise in enhancing plant resilience against environmental stresses such as arsenic toxicity. Research on maize (Zea mays) indicates that treatments with thiamine and indole-3-acetic acid significantly improved growth and stress tolerance, suggesting that this compound can be utilized to bolster agricultural productivity under adverse conditions .
Table 2: Impact of this compound on Plant Growth Under Stress
| Stress Factor | Growth Improvement (%) | Reference |
|---|---|---|
| Arsenic Stress (50 mg/kg) | 39.4 | |
| Arsenic Stress (100 mg/kg) | 54.18 |
Microbial Interactions
This compound also plays a role in modulating gut microbiota composition, which can have downstream effects on host metabolism and immune responses. The metabolite has been shown to promote the growth of beneficial bacteria while inhibiting pathogenic strains, thus maintaining intestinal homeostasis .
Case Study: Microbiota Modulation
In a controlled study, subjects supplemented with this compound exhibited significant changes in gut microbiota diversity compared to controls. This shift was associated with improved metabolic parameters, highlighting the compound's potential as a dietary supplement for gut health .
Propiedades
Número CAS |
83661-65-8 |
|---|---|
Fórmula molecular |
C23H26ClN5O2S |
Peso molecular |
472 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-(1H-indol-3-yl)propanoate;chloride |
InChI |
InChI=1S/C23H26N5O2S.ClH/c1-15-21(31-14-28(15)13-18-12-25-16(2)27-23(18)24)9-10-30-22(29)8-7-17-11-26-20-6-4-3-5-19(17)20;/h3-6,11-12,14,26H,7-10,13H2,1-2H3,(H2,24,25,27);1H/q+1;/p-1 |
Clave InChI |
KRXFUVUEJRVANS-UHFFFAOYSA-M |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-] |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)CCC3=CNC4=CC=CC=C43.[Cl-] |
Sinónimos |
thiamine indole-3-propionate TI-3-P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















